molecular formula C17H13F2N3OS B2862781 N-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 688336-71-2

N-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2862781
CAS No.: 688336-71-2
M. Wt: 345.37
InChI Key: YMJXHBFZAFUIAI-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a fluorinated acetamide derivative featuring a bis(4-fluorophenyl)-substituted imidazole core linked via a sulfanyl group. Its molecular formula is C₁₇H₁₄F₂N₃OS, with a molecular weight of 346.38 g/mol. The compound’s structure combines two 4-fluorophenyl groups on the imidazole ring and an acetamide moiety, which may confer enhanced lipophilicity and binding affinity to biological targets.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3OS/c18-12-1-5-14(6-2-12)21-16(23)11-24-17-20-9-10-22(17)15-7-3-13(19)4-8-15/h1-10H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJXHBFZAFUIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole ring, followed by the introduction of the fluorophenyl groups. The final step involves the formation of the sulfanylacetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

N-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the imidazole ring or the sulfanylacetamide linkage.

    Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under specific conditions.

    Hydrolysis: Acidic or basic hydrolysis can break down the sulfanylacetamide linkage, resulting in the formation of corresponding amines and acids.

Scientific Research Applications

N-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It may be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl and imidazolyl groups can bind to specific sites on these targets, modulating their activity. The sulfanylacetamide linkage may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Halogen Substituent Effects

  • Fluorine vs.
  • Fluorine’s Role : The 4-fluorophenyl group in the target compound enhances lipophilicity and bioavailability, favoring penetration through lipid membranes .

Heterocyclic Modifications

  • Imidazole vs. Thiadiazole/Thiazole : Replacing the imidazole core with thiadiazole () or thiazole () alters electronic properties. Thiadiazole derivatives (e.g., G786-1010) are prioritized in antibacterial screens due to their sulfur-rich pharmacophores .
  • Sulfinyl and Sulfonyl Groups : Methylsulfinyl substituents () improve water solubility and chiral recognition, critical for enantioselective interactions in kinase inhibition .

Physicochemical Properties

  • Crystallinity : The dihydrate form of the methylsulfinyl analog () demonstrates intermolecular O–H···O hydrogen bonding, enhancing stability and dissolution rates .
  • Polymerization : The acrylate derivative () forms polymers with tunable dielectric properties, expanding applications beyond pharmaceuticals to materials science .

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